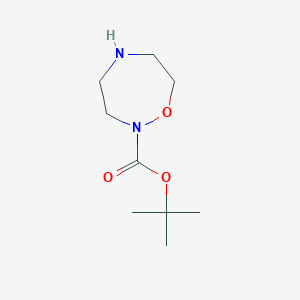

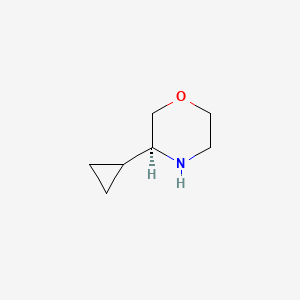

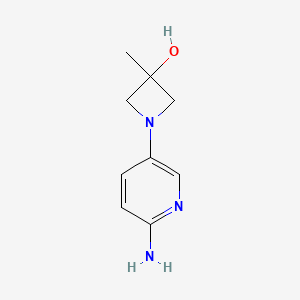

(S)-3-Cyclopropylmorpholine

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用

Cyclopropyl Ring in Drug Development Recent trends in drug development show an increased use of the cyclopropyl ring, due to its unique structural features like coplanarity of carbon atoms and enhanced π-character of C-C bonds. This has led to its incorporation in various drug molecules transitioning from preclinical to clinical stages. The cyclopropyl ring is known to enhance the potency and reduce off-target effects in drug candidates (Talele, 2016).

Conformational Restriction in Bioactive Compounds The use of cyclopropyl derivatives like (S)-3-Cyclopropylmorpholine is effective in restricting the conformation of biologically active compounds. This can lead to improved activity and helps in investigating bioactive conformations. For instance, the creation of chiral cyclopropanes with differentially functionalized carbon substituents has demonstrated significant potential in synthesizing compounds with asymmetric cyclopropane structures (Kazuta et al., 2002).

Role in Enzymatic Biosynthesis of Small-Ring Compounds Cyclopropane, epoxide, and aziridine groups, often found in natural products, exhibit diverse biological activities. The inherent ring strain in compounds like (S)-3-Cyclopropylmorpholine is responsible for their biological activities, making them potent alkylation agents. Understanding the enzymatic biosynthesis of these small-ring compounds is crucial, as they hold potential as therapeutic agents and mechanistic probes in enzyme catalysis (Thibodeaux et al., 2012).

Transition Metal-Catalyzed Ring-Opening Reactions The reactivity of cyclopropenes, like those in (S)-3-Cyclopropylmorpholine, in the presence of transition metal catalysts is significant in organic synthesis. These compounds undergo various transformations, including cyclopropanation and C-H insertion reactions, which are key in synthesizing a wide range of heterocycles and carbocycles (Archambeau et al., 2015).

Morphology Investigations in Pharmaceutical Crystals The study of the morphologies of polymorphs of cyclopropylmethyl derivatives, similar to (S)-3-Cyclopropylmorpholine, is important in pharmaceutical research. These investigations aid in assessing the stabilities of various polymorphs and in comparing the abilities of theoretical methods to reproduce experimental morphologies, which is critical for drug development and optimization (Coombes et al., 2002).

Asymmetric Synthesis of Polysubstituted Cyclopropanes The preparation of enantiomerically enriched cyclopropanes, like (S)-3-Cyclopropylmorpholine, is a key research area in organic synthesis. New methods that involve catalytic and asymmetric direct functionalization of simple achiral three-membered carbocycle precursors have been developed. This approach allows for the synthesis of a variety of polysubstituted cyclopropanes in high diastereo- and enantiomeric ratios (Dian & Marek, 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(3S)-3-cyclopropylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPQNHKRHERBF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728747 | |

| Record name | (3S)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Cyclopropylmorpholine | |

CAS RN |

1270264-56-6 | |

| Record name | (3S)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

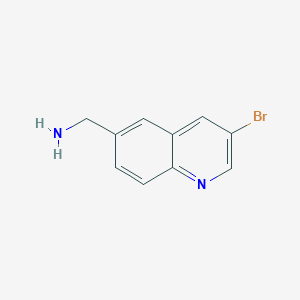

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)